molecular formula C8H13NO5 B13397604 N,O-diacetyl-l-threonine

N,O-diacetyl-l-threonine

Cat. No.: B13397604
M. Wt: 203.19 g/mol
InChI Key: FHYSLJXFHVWFLV-UHFFFAOYSA-N
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Description

Acetyl-O-acetyl-L-threonine is a derivative of the amino acid threonine It is characterized by the presence of acetyl groups attached to the hydroxyl and amino groups of the threonine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-O-acetyl-L-threonine typically involves the acetylation of L-threonine. One common method is the reaction of L-threonine with acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of Acetyl-O-acetyl-L-threonine can be achieved through enzymatic or chemical synthesis. Enzymatic methods involve the use of specific enzymes that catalyze the acetylation of L-threonine. Chemical synthesis, on the other hand, involves the use of acetic anhydride and a base to achieve the desired acetylation .

Chemical Reactions Analysis

Types of Reactions

Acetyl-O-acetyl-L-threonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of Acetyl-O-acetyl-L-threonine .

Scientific Research Applications

Acetyl-O-acetyl-L-threonine has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetyl-O-acetyl-L-threonine involves its interaction with specific enzymes and proteins. The acetyl groups can be transferred to other molecules through enzymatic reactions, affecting the activity and function of target proteins. This compound can also act as a substrate for acetyltransferases, which catalyze the transfer of acetyl groups to lysine residues on proteins, thereby regulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-O-acetyl-L-threonine is unique due to the presence of two acetyl groups, which can significantly alter its chemical reactivity and biological activity compared to other acetylated amino acids. This dual acetylation provides distinct properties that can be exploited in various scientific and industrial applications .

Properties

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

2-acetamido-3-acetyloxybutanoic acid

InChI

InChI=1S/C8H13NO5/c1-4(14-6(3)11)7(8(12)13)9-5(2)10/h4,7H,1-3H3,(H,9,10)(H,12,13)

InChI Key

FHYSLJXFHVWFLV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)OC(=O)C

Origin of Product

United States

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